molecular formula C7H15BrO B6612784 1-bromo-4-(propan-2-yloxy)butane CAS No. 51748-44-8

1-bromo-4-(propan-2-yloxy)butane

Cat. No. B6612784
CAS RN: 51748-44-8
M. Wt: 195.10 g/mol
InChI Key: WPMITPIOKXNEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(propan-2-yloxy)butane, also known as 4-bromobutyl propionate, is an organic compound belonging to the family of alkyl bromides. It is a colorless liquid with a boiling point of 118°C and a melting point of -45°C. It is a versatile reagent used in a number of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, as a solvent, and as a fuel additive.

Scientific Research Applications

1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent used in a range of scientific research applications. It is commonly used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of polymers, as a solvent, and as a fuel additive. In addition, it has been used in the synthesis of a range of organic compounds, including amino acids, peptides, and nucleosides. It is also used in the synthesis of a range of organometallic compounds, including catalysts, ligands, and metal complexes.

Mechanism of Action

The mechanism of action of 1-bromo-4-(propan-2-yloxy)butane is based on the substitution of the bromine atom for the hydrogen atom of the propionic acid. The reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide, which acts as a nucleophile and attacks the bromine atom, resulting in the formation of a bromonium ion. This ion then undergoes an SN2 reaction with the propionic acid, resulting in the formation of this compound.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it has not been found to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent that is widely used in organic synthesis reactions. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also non-toxic, making it safe to use in laboratory experiments. However, it is highly flammable and should be handled with caution.

Future Directions

1-Bromo-4-(propan-2-yloxy)butane is a versatile reagent with a wide range of applications. Future research could focus on developing new synthesis methods for the compound, as well as exploring new applications for it in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of polymers, as a solvent, and as a fuel additive. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of a range of organic compounds, including amino acids, peptides, and nucleosides, as well as in the synthesis of a range of organometallic compounds, including catalysts, ligands, and metal complexes.

properties

IUPAC Name

1-bromo-4-propan-2-yloxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMITPIOKXNEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above compound is produced in analogous manner to that described in Example 10, but using isopropanol and 1,4-dibromo butane and sodium instead of sodium hydride. B.P.: 90°-91°/34 mm Hg.
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